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Disclaimer
Extensive searches of public scientific databases and peer-reviewed literature have not yielded

a complete, experimentally verified set of spectroscopic data for 2-Methylbenzo[d]thiazole-5-
carbaldehyde (CAS: 20061-46-5). This guide has been constructed as an expert-level

predictive analysis. The data presented herein is derived from foundational spectroscopic

principles and comparative analysis with structurally analogous, well-characterized

benzothiazole derivatives and aromatic aldehydes. This document is intended to serve as a

robust reference and predictive tool for researchers, scientists, and drug development

professionals working with this class of compounds.

Introduction: The 2-Methylbenzothiazole Scaffold
The benzothiazole ring system, which features the fusion of a benzene ring with a thiazole ring,

is a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its

derivatives are known to exhibit a vast array of biological activities, including but not limited to,

antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific biological and

chemical properties of a benzothiazole derivative are heavily influenced by the nature and

position of its substituents.
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The subject of this guide, 2-Methylbenzo[d]thiazole-5-carbaldehyde, incorporates two key

features: a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 5-

position of the benzene ring. The aldehyde group is a particularly versatile chemical handle,

providing a reactive site for the synthesis of more complex molecular architectures, such as

Schiff bases, hydrazones, or further oxidized carboxylic acids, making this compound a

valuable synthetic intermediate. Understanding its spectroscopic signature is paramount for

reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed, predictive analysis of the Proton Nuclear Magnetic Resonance

(¹H NMR), Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass

Spectrometry (MS) data for 2-Methylbenzo[d]thiazole-5-carbaldehyde.

Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following IUPAC-recommended numbering

scheme for the benzothiazole ring system is used throughout this guide.
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Protons Predicted Chemical Shift (ppm)

Aldehyde-H ~10.0

Aromatic-H4 ~8.4

Aromatic-H6 ~8.1

Aromatic-H7 ~8.0

Methyl-H ~2.8

[C₉H₇NOS]⁺˙
m/z = 177

[C₉H₆NOS]⁺
m/z = 176

- H˙
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- CO

[C₈H₆NS]⁺
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- CHO˙

Further Fragments
e.g., m/z = 108
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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